molecular formula C16H26N2O5 B2810794 1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid CAS No. 1951444-67-9

1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid

Cat. No.: B2810794
CAS No.: 1951444-67-9
M. Wt: 326.393
InChI Key: IQOWDMRVWNXBGS-UHFFFAOYSA-N
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Description

1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid is a sophisticated heterocyclic building block designed for advanced pharmaceutical research and organic synthesis. This compound features a bipiperidine core, a privileged structure in medicinal chemistry, which is further functionalized with a tert-butyloxycarbonyl (Boc) protecting group , a ketone at the 3-position, and a carboxylic acid handle. The presence of the Boc group is critical for protecting the secondary amine during synthetic sequences and can be cleanly removed under acidic conditions, such as with trifluoroacetic acid or HCl, to reveal the free amine for further derivatization . The carboxylic acid and ketone functionalities provide versatile sites for conjugation, amide bond formation, or other transformations, making this reagent a valuable intermediate for constructing potential protease inhibitors, receptor antagonists, and other bioactive molecules. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-8-6-12(7-9-17)18-10-11(14(20)21)4-5-13(18)19/h11-12H,4-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOWDMRVWNXBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CCC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipiperidine Core: This step involves the cyclization of appropriate precursors to form the bipiperidine structure.

    Introduction of Functional Groups: The oxo and carboxylic acid groups are introduced through oxidation and carboxylation reactions, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the t-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid has been investigated for its potential as a therapeutic agent. The following applications have been noted:

Inhibitors of Kinases

Research has shown that derivatives of this compound can act as inhibitors of specific kinases involved in inflammatory pathways. For example, studies on related compounds have highlighted their roles in inhibiting TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), which are critical in the inflammatory response and obesity-related conditions .

Antiviral Agents

The compound's structural analogs have been explored for antiviral properties. Compounds with similar frameworks have demonstrated efficacy against various viruses, suggesting that this compound may also possess antiviral capabilities. This potential is particularly relevant in the context of developing new therapies for viral infections .

Arginase Inhibition

Another area of research focuses on the inhibition of arginase, an enzyme implicated in various diseases including cancer and cardiovascular disorders. Compounds similar to this compound have been evaluated for their ability to inhibit arginase activity, which could lead to novel therapeutic strategies .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Protection of amine groups using tert-butoxycarbonyl (Boc) groups.
  • Formation of the bipiperidine structure through cyclization reactions.
  • Introduction of the carboxylic acid functionality at specific positions.

These synthetic routes are crucial for producing analogs that may enhance biological activity or selectivity against specific targets.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Study Focus Findings
Beyett et al. (2020)Inhibitors of TBK1 and IKKεDemonstrated that derivatives showed significant inhibition of these kinases, indicating potential for treating obesity-related inflammation .
ResearchGate Study (2019)Antiviral activityIdentified compounds with similar structures that exhibited antiviral properties against tobacco mosaic virus, suggesting further investigation into related compounds .
Arginase Inhibition Study (2021)Cancer TherapeuticsFound that certain derivatives inhibited arginase activity effectively, indicating their potential use in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester involves its interaction with specific molecular targets. The oxo and carboxylic acid groups play a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a. 1'-Benzyl-6-oxo-2-phenyl-[1,4'-bipiperidine]-3-carboxylic acid
  • Structure : Replaces the Boc group with a benzyl moiety and adds a phenyl group at position 2.
  • The phenyl substitution at position 2 introduces steric hindrance, which may limit rotational freedom and affect binding to biological targets.
  • Synthesis : Prepared via HBTU-mediated coupling, similar to methods described for bipiperidine derivatives .
b. Methyl [1,4'-bipiperidine]-3-carboxylate (CAS 889952-13-0)
  • Structure : Methyl ester replaces the carboxylic acid at position 3.
  • Key Differences :
    • The ester group enhances lipophilicity, making it more suitable for prodrug applications or passive diffusion in drug delivery .
    • Requires hydrolysis to the carboxylic acid for further reactivity, adding a synthetic step.
  • Molecular Weight : 226.31 g/mol, significantly lower than the Boc-6-oxo analog due to the absence of the oxo and Boc groups .
c. 1'-Propyl-[1,4'-bipiperidine]-3-carboxylic acid (CAS 883546-29-0)
  • Structure : Features a propyl chain at the 1'-position instead of Boc.
  • Key Differences: The alkyl chain may enhance hydrophobic interactions in receptor binding but reduces solubility in aqueous media .

Structural Isomers and Derivatives

a. 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-3-carboxylic acid
  • Structure : Lacks the 6-oxo group present in the target compound.
  • Retains the Boc group, making it a direct precursor for further oxidation to introduce the 6-oxo moiety.
b. 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)
  • Structure : Single piperidine ring with a phenyl group at position 4.
  • Key Differences: Simplified monocyclic structure lacks the conformational complexity of bipiperidines. The phenyl group enhances aromatic interactions but may increase toxicity risks (e.g., acute oral toxicity H302 ).

Pharmacologically Relevant Derivatives

Irinotecan Hydrochloride
  • Structure : Contains a [1,4'-bipiperidine]-1'-carboxylate ester linked to a camptothecin derivative.
  • Key Differences: The bipiperidine moiety serves as a solubilizing group, enhancing the bioavailability of the parent drug .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound (Inferred) C18H28N2O5* ~352.43 1'-Boc, 6-oxo, 3-COOH Pharmaceutical intermediate
1'-Benzyl-6-oxo-2-phenyl analog C24H27N3O3 405.49 1'-Benzyl, 2-phenyl, 6-oxo Research intermediate
Methyl [1,4'-bipiperidine]-3-carboxylate C12H22N2O2 226.31 3-COOCH3 Prodrug synthesis
Irinotecan Hydrochloride C33H38N4O6·HCl 677.18 (trihydrate) Bipiperidine-carboxylate ester Chemotherapy agent

*Estimated based on structural analogs.

Table 2: Hazard Profile Comparison

Compound Name GHS Hazards Key Risks
1-(tert-Boc)-4-phenylpiperidine-3-COOH H302, H315, H319, H335 Oral toxicity, skin/eye irritation
Target Compound (Inferred) Likely similar to Boc-protected analogs Handle with PPE to avoid exposure

Biological Activity

1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. With the molecular formula C16H26N2O5C_{16}H_{26}N_{2}O_{5} and a molecular weight of 310.39 g/mol, this compound features a bipiperidine core, which contributes to its biological activity. The presence of both oxo and carboxylic acid functional groups enhances its reactivity and potential interactions with biological targets.

Chemical Structure

The structure of this compound can be represented as follows:

Molecular Structure C16H26N2O5\text{Molecular Structure }\text{C}_{16}\text{H}_{26}\text{N}_{2}\text{O}_{5}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bipiperidine Core : Cyclization of appropriate precursors.
  • Introduction of Functional Groups : Incorporation of oxo and carboxylic acid groups through oxidation and carboxylation reactions.
  • Esterification : Final esterification with tert-butyl alcohol to yield the desired product .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology.

Antiviral Activity

Studies have shown that compounds with similar structural motifs possess antiviral properties. For instance, derivatives containing β-amino acid moieties have demonstrated activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .

Antibacterial Potential

The antibacterial activity of related compounds has also been evaluated. For example, certain derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies and Research Findings

  • Antiviral Mechanisms : In vitro studies have revealed that compounds similar to this compound exhibit higher antiviral activities than commercial agents at specific concentrations. For example, a related compound demonstrated a curative activity of 56.8% against TMV at a concentration of 500 μg/mL .
  • Antibacterial Efficacy : A comparative study on related compounds indicated varying degrees of antibacterial activity, with some derivatives showing IC50 values as low as 200 nM against E. coli and Pseudomonas aeruginosa .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of compounds structurally related to this compound:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compoundOxo-bipiperidineContains an oxo group enhancing reactivityAntiviral and antibacterial potential
1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acidPiperidine derivativeSimpler structure focusing on piperidine aloneLimited biological data
1-(tert-butoxycarbonyl)-4-piperidinonePiperidinoneContains a ketone functionalityPotentially lower activity

Q & A

Q. What are the critical safety precautions and handling protocols for this compound in laboratory settings?

  • Methodological Answer : Researchers must adhere to standard laboratory safety practices, including wearing nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling powdered forms to avoid inhalation. In case of skin contact, wash immediately with soap and water . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services. Store at 2–8°C under nitrogen to prevent degradation .

Q. How is the compound synthesized, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with Boc-protection of the piperidine ring followed by oxidation to introduce the ketone group. Key steps include:
  • Boc Protection : React piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C for 2 hours (yield: ~85%) .
  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaOCl to form the 6-oxo group, monitored via TLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. What analytical techniques validate the compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.3 min (≥95% purity threshold) .
  • NMR : Confirm stereochemistry via ¹H-NMR (e.g., δ 1.4 ppm for Boc methyl groups) and ¹³C-NMR (δ 155 ppm for carbonyl) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 364.4) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Strategies include:
  • Variable-Temperature NMR : Identify conformational flexibility by analyzing peak splitting at –40°C to 80°C .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate structures .
  • X-Ray Crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., SeMet labeling) .

Q. What computational methods predict the compound’s reactivity in drug-target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding affinities with targets like G-protein-coupled receptors (GPCRs). Parameters: grid size 60×60×60 Å, exhaustiveness=20 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
  • QM/MM : Combine Gaussian (B3LYP) and AMBER to study reaction mechanisms (e.g., nucleophilic attacks on the Boc group) .

Q. How to design experiments assessing the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C, sampling at 0, 15, 30, 60 min. Analyze via LC-MS/MS to calculate half-life (t₁/₂) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BDMB) to measure IC₅₀ values .
  • Plasma Protein Binding : Equilibrium dialysis (37°C, 4 h) to determine free fraction (% unbound) .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles across studies?

  • Methodological Answer : Variations may stem from impurity levels (e.g., residual solvents) or assay conditions. Mitigation steps:
  • HPLC-MS Purity Reassessment : Quantify impurities (e.g., tert-butyl alcohol) against USP standards .
  • Dose-Response Curves : Repeat cytotoxicity assays (MTT/CCK-8) in triplicate across cell lines (HEK293, HepG2) .
  • Batch Comparison : Analyze lot-specific SDS for storage conditions impacting stability .

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